molecular formula C24H51P B1581425 Trioctylphosphine CAS No. 4731-53-7

Trioctylphosphine

Cat. No. B1581425
CAS RN: 4731-53-7
M. Wt: 370.6 g/mol
InChI Key: RMZAYIKUYWXQPB-UHFFFAOYSA-N
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Description

Trioctylphosphine (TOP) is an organophosphorus compound with the formula P(C8H17)3 . It is usually encountered as a syrup and is colorless .


Synthesis Analysis

Trioctylphosphine has been used in the synthesis of metal nanoparticles . It has been used as both solvent and stabilizer to synthesize CdS nanorods . When Pd nanoparticles react with a TOP-Te complex, PdTe forms . This result demonstrates that the metal telluride phase that forms can be controlled by the reactivity of the tellurium reagent .


Molecular Structure Analysis

The linear formula of Trioctylphosphine is [CH3(CH2)7]3P . The molecular weight is 370.64 .


Chemical Reactions Analysis

Trioctylphosphine reacts with oxygen to form trioctylphosphine oxide . For this reason, it is usually handled with air-free techniques . TOP also reacts with elemental selenium to give trioctylphosphine selenide (TOPSe), which is a reagent for the preparation of cadmium selenide and related semiconductors .


Physical And Chemical Properties Analysis

Trioctylphosphine has a molar mass of 370.635498 and a density of 0.831 g/mL . Its boiling point is 284 to 291 °C at 50 mmHg .

Scientific Research Applications

Industrial and Potential Applications

Trioctylphosphine oxide (TOPO) is utilized for its complexing properties with metals and organic compounds. Its commercial applications include solvent extraction for uranium recovery from wet process phosphoric acid and acetic acid and furfural recovery during sulphite wood pulping. Recent investigations explore its use in separating niobium from tantalum and extracting organic compounds like citric acid from fermentation broths (Watson & Rickelton, 1992).

Environmental Applications

TOPO has been immobilized in polypropylene hollow fiber membranes for phenol removal from wastewater. It demonstrated high adsorption capacity and mass transfer rates, significantly reducing phenol concentration, thus aiding in wastewater treatment (Praveen & Loh, 2013).

Nanoparticle Synthesis

In nanoparticle synthesis, the concentration of trioctylphosphine (TOP) affects the growth of nickel nanoparticles. It acts as a nucleating agent and then inhibits rapid particle growth, with higher concentrations resulting in smaller nanoparticles (LaGrow et al., 2013). Additionally, TOP has been effectively used as a phosphorus source for synthesizing metal phosphide nanoparticles, a safer alternative to using highly toxic phosphine gas (Singh & Khanna, 2007).

Liquid-Liquid Separation

A hydrophobic eutectic solvent based on TOPO has been developed for liquid-liquid separation, especially in the extraction of uranyl nitrate from aqueous acid. This method eliminates the need for an organic (hydrocarbon) diluent (Gilmore et al., 2018).

Solar Cell Improvement

TOPO derivatives, such as trioctylphosphine sulfide (TOP:S), have been used for chemical passivation in GaAs solar cells, enhancing their performance and durability (Sheldon et al., 2012).

Fuel Cell Technology

TOP/Pd composites, serving as a methanol-barrier material, have been applied to modify the surface of Nafion 115 for direct methanol fuel cell applications. This modification enhances the cell's performance, especially at higher methanol concentrations (Tian et al., 2009).

Photoluminescence in Nanocrystals

The introduction of trioctylphosphine in the synthesis of PbS nanocrystals has been crucial in achieving high photoluminescence and nearly monodisperse nanocrystals with significant quantum yield (Abel et al., 2008).

Safety And Hazards

Trioctylphosphine can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

trioctylphosphane
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InChI

InChI=1S/C24H51P/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3
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InChI Key

RMZAYIKUYWXQPB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCP(CCCCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H51P
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9063582
Record name Phosphine, trioctyl-
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Molecular Weight

370.6 g/mol
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Physical Description

Liquid, Colorless liquid with an odor like garlic; [Alfa Aesar MSDS]
Record name Phosphine, trioctyl-
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Record name Trioctylphosphine
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Product Name

Trioctylphosphine

CAS RN

4731-53-7
Record name Trioctylphosphine
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Synthesis routes and methods I

Procedure details

EpB (30.0 mL), ammonium formate (24 g), tris(dibenzylideneacetone)dipalladium(0) (0.15 g) and tributylphosphine (0.50 mL) were added to 50 mL of THF solvent. This mixture was stirred at reflux for 1 hour and then filtered through silica gel to remove the palladium catalyst. The product was analyzed by GC and found to be nearly identical to the product obtained in Comparative Example 1 using trioctylphosphine, which consisted of 3-buten-1-ol/2-buten-1-ol in a mole ratio of >98:2), a small amount of crotonaldehyde, and a large amount of high boilers. This product was distilled through a Vigreux column to afford a product cut with 97.2% selectivity. The isolated yield was 62%. Formation of a white solid during this reaction resulted in a pressure buildup and a vapor release.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Yield
62%

Synthesis routes and methods II

Procedure details

Work up yielded trioctylphosphine oxide, a colourless solid FP 47.0° C., 365 g--75% yield on the octene used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25,500
Citations
AE Henkes, RE Schaak - Chemistry of materials, 2007 - ACS Publications
Metal phosphides can have important properties such as superconductivity, magnetoresistance, magnetocaloric behavior, catalytic activity, and lithium intercalation capacity, which …
Number of citations: 247 pubs.acs.org
GS Okram, J Singh, N Kaurav, NP Lalla - Faraday Discussions, 2015 - pubs.rsc.org
Nickel nanoparticles (NPs) of different shapes and sizes in polydispersed as well as monodispersed forms were synthesized using trioctylphosphine (TOP), triphenylphosphine (TPP), …
Number of citations: 20 pubs.rsc.org
DV Talapin, AL Rogach, A Kornowski, M Haase… - Nano …, 2001 - ACS Publications
Highly monodisperse CdSe nanocrystals were prepared in a three-component hexadecylamine−trioctylphosphine oxide−trioctylphosphine (HDA−TOPO−TOP) mixture. This …
Number of citations: 998 pubs.acs.org
E Paatero, T Lantto, P Ernola - Solvent Extraction and Ion …, 1990 - Taylor & Francis
The metal extractant Cyanex© 272 contains bis(2,4,4-trimethylpentyl)-phosphinic acid (BTMPPA) as the main component and trioctylphosphine oxide as an impurity. As-received …
Number of citations: 31 www.tandfonline.com
AJ Morris-Cohen, MD Donakowski… - The Journal of …, 2010 - ACS Publications
This paper describes a quantitative analysis of the chemical composition of organic/inorganic interfaces of colloidal 3.1-nm CdSe quantum dots (QDs) synthesized with trioctylphosphine …
Number of citations: 275 pubs.acs.org
EK Watson, WA Rickelton - Solvent Extraction and Ion Exchange, 1992 - Taylor & Francis
The industrial applications of trioctylphosphine oxide, more commonly known as TOPO, make use of its complexing powers with metals and with hydrogen donor organic compounds. …
Number of citations: 38 www.tandfonline.com
R Navarro, V Gallardo, I Saucedo, E Guibal - Hydrometallurgy, 2009 - Elsevier
Ferric ions were efficiently removed from HCl solutions using Amberlite XAD-7 resin impregnated with trioctylphosphine oxide (Cyanex 921). Iron was removed under the form HFeCl 4 …
Number of citations: 66 www.sciencedirect.com
L Wu, Q Zhong, D Yang, M Chen, H Hu, Q Pan, H Liu… - Langmuir, 2017 - ACS Publications
Recently, all-inorganic cesium lead halide (CsPbX 3 , X = Cl, Br, and I) nanocrystals (NCs) have drawn wide attention because of their excellent optoelectronic properties and potential …
Number of citations: 169 pubs.acs.org
J Liu, H Jeong, J Liu, K Lee, JY Park, YH Ahn, S Lee - Carbon, 2010 - Elsevier
Graphene, functionalized with oleylamine (OA) and soluble in non-polar organic solvents, was produced on a large scale with a high yield by combining the Hummers process for …
Number of citations: 134 www.sciencedirect.com
M Gilmore, EN McCourt, F Connolly… - ACS Sustainable …, 2018 - ACS Publications
A low viscosity, hydrophobic eutectic solvent based on trioctylphosphine oxide (TOPO) has been developed and characterized, and its use as an extractant demonstrated for liquid–…
Number of citations: 100 pubs.acs.org

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